molecular formula C11H11NO6 B1454398 4-Nitro-3-(oxolan-3-yloxy)benzoic acid CAS No. 917909-66-1

4-Nitro-3-(oxolan-3-yloxy)benzoic acid

Cat. No.: B1454398
CAS No.: 917909-66-1
M. Wt: 253.21 g/mol
InChI Key: ZUJVOFOXZASHBY-UHFFFAOYSA-N
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Description

4-Nitro-3-(oxolan-3-yloxy)benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group, a benzoic acid moiety, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(oxolan-3-yloxy)benzoic acid typically involves the esterification of 4-nitrobenzoic acid with oxolane-3-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3-(oxolan-3-yloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and oxolane-3-ol.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 4-Amino-3-[(oxolan-3-yl)oxy]benzoic acid.

    Substitution: Various substituted benzoic acids.

    Hydrolysis: 4-Nitrobenzoic acid and oxolane-3-ol.

Scientific Research Applications

4-Nitro-3-(oxolan-3-yloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(oxolan-3-yloxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Nitro-3-[(octanoyloxy)benzoic acid]
  • 4-Nitro-3-[(trifluoromethyl)benzoic acid]
  • 4-Nitro-3-[(hexanoyloxy)benzoic acid]

Comparison: 4-Nitro-3-(oxolan-3-yloxy)benzoic acid is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and solubility profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

4-nitro-3-(oxolan-3-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c13-11(14)7-1-2-9(12(15)16)10(5-7)18-8-3-4-17-6-8/h1-2,5,8H,3-4,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJVOFOXZASHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734607
Record name 4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917909-66-1
Record name 4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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